4-(Hexanoyloxy)-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
4-(Hexanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which is further substituted with a hexanoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminophenol with hexanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Hexanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The hexanoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Hexanoyloxy)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 4-(Hexanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural configuration. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
4H-Pyrans: These compounds share a similar heterocyclic structure but differ in their functional groups and reactivity.
Benzopyrans: Similar to benzoxazines, benzopyrans have a fused benzene and pyran ring but exhibit different chemical properties.
Uniqueness
4-(Hexanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of the hexanoyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Properties
CAS No. |
918639-49-3 |
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Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(3-oxo-1,4-benzoxazin-4-yl) hexanoate |
InChI |
InChI=1S/C14H17NO4/c1-2-3-4-9-14(17)19-15-11-7-5-6-8-12(11)18-10-13(15)16/h5-8H,2-4,9-10H2,1H3 |
InChI Key |
VIMBDPWQQGWCPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)ON1C(=O)COC2=CC=CC=C21 |
Origin of Product |
United States |
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